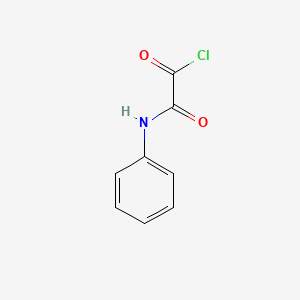

Acetyl chloride, oxo(phenylamino)-

説明

Acetyl chloride, oxo(phenylamino)- (IUPAC: 2-oxo-2-(phenylamino)acetyl chloride) is an acyl chloride derivative featuring a phenylamino group substituted at the carbonyl carbon. Its structure comprises a reactive acetyl chloride moiety (Cl–CO–) linked to a phenylamino (–NH–C6H5) group and an additional oxo (=O) group at the α-position. This compound serves as a critical intermediate in synthesizing heterocyclic systems, such as azetidinones (β-lactams) and hydrazonoyl chlorides, which are pharmacologically relevant .

Synthesis routes include:

- Cyclization reactions: Reacting 4-[4-(benzylideneamino)phenylamino]-3-nitrobenzopyran-2-one derivatives with acetyl chloride yields substituted azetidinones .

- Hydrazonoyl chloride formation: Treatment of 2-oxo-2-(phenylamino)acetyl chloride with N-methyl-N-phenylhydrazine, followed by phosphorus pentachloride, produces hydrazonoyl chlorides .

特性

分子式 |

C8H6ClNO2 |

|---|---|

分子量 |

183.59 g/mol |

IUPAC名 |

2-anilino-2-oxoacetyl chloride |

InChI |

InChI=1S/C8H6ClNO2/c9-7(11)8(12)10-6-4-2-1-3-5-6/h1-5H,(H,10,12) |

InChIキー |

COYSDLRGCXLWQB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-oxo-2-(phenylamino)acetyl chloride are contextualized below alongside analogous acyl chlorides and derivatives.

Structural and Reactivity Comparisons

Key Findings

- Reactivity in Cyclization : The target compound outperforms 5-nitrobenzoyl chlorides in cyclization efficiency due to its α-oxo group, which enhances electrophilicity at the carbonyl carbon .

- Hydrolytic Stability : Unlike 5-nitrobenzoyl chlorides , which hydrolyze rapidly to carboxylic acids , the target compound demonstrates moderate stability, enabling its use in multi-step syntheses .

- Base-Dependent Acetylation : In acetylation reactions, the choice of base (e.g., triethylamine vs. pyridine) significantly alters product distribution. For example, acetyl chloride with triethylamine yields N-oxides, while pyridine favors acetylated amines .

- Biological Activity: Derivatives of the target compound, such as azetidinones, exhibit broad-spectrum antimicrobial activity, comparable to indole carboxylates from .

Substituent Effects

- Electron-Withdrawing Groups (EWGs): Nitro (–NO2) substituents (e.g., in 5-nitrobenzoyl chlorides) increase electrophilicity but reduce hydrolytic stability .

- Aromatic vs. Aliphatic Amines: Phenylamino groups enhance resonance stabilization of intermediates, whereas alkylamino groups (e.g., in indole carboxylates) improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。